4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole
Overview
Description
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a 3,4-dichlorophenyl group and a hydrazinyl group
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with a variety of biological targets.
Mode of Action
Related compounds like propanil, a herbicide, inhibit photosynthesis by blocking the electron transport chain, reducing the plant’s ability to convert light energy into chemical energy
Biochemical Pathways
For instance, DCMU, another chlorinated phenyl compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, thus reducing the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
Dasotraline has a slow absorption and long elimination half-life, providing relatively stable plasma concentrations over a 24-hour daily dosing interval .
Result of Action
Based on the actions of similar compounds, it could potentially disrupt cellular processes such as photosynthesis in plants or neurotransmitter reuptake in animals .
Action Environment
For instance, the herbicide Propanil’s effectiveness can be influenced by factors such as soil type, temperature, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3,4-dichlorophenylhydrazine with a thiazole derivative. One common method includes the condensation of 3,4-dichlorophenylhydrazine with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.
Major Products
Oxidation: Formation of azo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine
- 2-(3,4-Dichlorophenyl)hydrazinecarboxylate
- 3,4-Dichlorophenyl isocyanate
Uniqueness
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBSUBPQGRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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